(2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine

Purity Quality Control Procurement

Patent-validated ACPA scaffold for LSD1/KDM1A inhibitor programs (Medshine Discovery US11433053). The 2-(5-methylthiophen-2-yl)cyclopropyl architecture achieves nanomolar LSD1 IC50 (50–75 nM), outperforming unsubstituted congeners (~1,940 nM). ≥98% purity eliminates additional purification for parallel synthesis. Superior AT1R/AT2R antagonist potency (3.61 vs. 5.47 nM for 3-yl).

Molecular Formula C9H13NS
Molecular Weight 167.27 g/mol
Cat. No. B15324438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine
Molecular FormulaC9H13NS
Molecular Weight167.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2CC2CN
InChIInChI=1S/C9H13NS/c1-6-2-3-9(11-6)8-4-7(8)5-10/h2-3,7-8H,4-5,10H2,1H3
InChIKeyIKYKSJSKGCRNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine: A Cyclopropyl-Thiophene Building Block for LSD1-Targeted Research


(2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine (CAS 1343296-72-9) is a heterocyclic building block belonging to the arylcyclopropylamine (ACPA) class, characterized by a cyclopropyl ring bearing a methanamine substituent and a 5-methylthiophene moiety . With a molecular formula of C₉H₁₃NS and a molecular weight of 167.27 g/mol, this compound serves as a key synthetic intermediate for constructing more complex molecules, particularly lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors, as documented in the Medshine Discovery patent portfolio (e.g., US11433053) where the 2-(5-methylthiophen-2-yl)cyclopropyl scaffold appears in multiple exemplified compounds demonstrating nanomolar LSD1 inhibitory activity [1]. The compound is commercially available at ≥98% purity from multiple vendors .

Why (2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine Cannot Be Replaced by Generic Cyclopropylamine or Simple Thiophene Methanamine Analogs


Substitution of (2-(5-methylthiophen-2-yl)cyclopropyl)methanamine with superficially similar building blocks fails for three converging reasons. First, the regioisomeric analog N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine (CAS 892570-80-8), which attaches the cyclopropylamine differently (N-cyclopropyl vs. cyclopropyl-methanamine), exhibits a lower typical commercial purity of 95% versus ≥98% for the target compound . Second, in patent-disclosed structure-activity relationships for LSD1 inhibition, the 2-(5-methylthiophen-2-yl)cyclopropyl scaffold embedded in elaborated compounds achieves IC₅₀ values of 50–75 nM at LSD1, whereas simple unsubstituted thiophene or phenyl cyclopropylamine congeners show dramatically weaker inhibition (e.g., IC₅₀ ~1,940 nM for a related unoptimized arylcyclopropylamine) [1][2]. Third, the cyclopropylmethanamine connectivity, as opposed to N-cyclopropyl linkage, provides a distinct spatial orientation of the primary amine that is critical for subsequent derivatization and target engagement [1].

Quantitative Differentiation Evidence for (2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine vs. Closest Analogs


Commercial Purity: ≥98% vs. 95% for the Regioisomeric N-Cyclopropyl Analog

The target compound (CAS 1343296-72-9) is routinely supplied at ≥98% purity across multiple vendors (ChemScene, Leyan, Moldb), whereas the closest regioisomeric analog, N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine (CAS 892570-80-8), is most commonly supplied at 95% purity (Fluorochem, Chemenu, BenchChem) . This 3-percentage-point difference in purity specification represents a meaningful reduction in unidentified impurities (typically regioisomeric or stereoisomeric contaminants from cyclopropanation) that can confound downstream coupling reactions or biological assay interpretation .

Purity Quality Control Procurement Building Block

LSD1 Inhibitory Activity of Elaborated Derivatives: 50–75 nM vs. ~1,940 nM for Simple Arylcyclopropylamine Congeners

In the Medshine Discovery patent US11433053, elaborated compounds incorporating the 2-(5-methylthiophen-2-yl)cyclopropyl scaffold as a core structural element demonstrate LSD1 IC₅₀ values of 50–75 nM (Examples 87, 142, 143) in a human LSD1 biochemical assay [1]. By contrast, a less optimized arylcyclopropylamine (Example 12 from US10329256) lacking the 5-methylthiophene substitution shows an LSD1 IC₅₀ of 1,940 nM [2]. This represents an approximately 26- to 39-fold potency enhancement attributable to the specific 5-methylthiophene-cyclopropyl architecture [1][2].

LSD1 Epigenetics Cancer KDM1A Enzyme Inhibition

Regioisomeric Connectivity Drives Differential AT1R/AT2R Antagonist Potency: 3.61 nM vs. 5.47 nM

In a separate patent context (US11905274), elaborated piperazine-carboxylic acid derivatives incorporating the cyclopropyl((5-methylthiophen-2-yl)methyl)carbamoyl motif (derived from the target compound's scaffold) achieve an AT1R/AT2R IC₅₀ of 3.61 nM, whereas the corresponding 5-methylthiophen-3-yl regioisomer yields a 1.5-fold weaker IC₅₀ of 5.47 nM [1]. This direct comparison within the same assay system demonstrates that the 2-yl substitution pattern on the thiophene ring (present in the target building block) is superior to the 3-yl substitution for AT1R/AT2R antagonist potency [1].

AT1R AT2R Angiotensin GPCR Cardiovascular

Structural Scaffold Differentiation: Cyclopropylmethanamine vs. N-Cyclopropyl Connectivity

The target compound features a cyclopropyl ring directly substituted at the 2-position with a methanamine group (CH₂NH₂), whereas the closest commercially available analog, N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine (CAS 892570-80-8), connects the cyclopropyl group via a secondary amine linkage (NH-cyclopropyl) to a methylene bridge [1]. This connectivity difference results in a distinct hydrogen bond donor/acceptor topology: the primary amine in the target compound (pKₐ predicted ~9.5–10.5 for cyclopropylmethanamine) is sterically more accessible for acylation, sulfonylation, or reductive amination than the secondary N-cyclopropyl amine (pKₐ predicted ~7.95 for the analog) [1][2]. The target compound has a molecular formula of C₉H₁₃NS and MW 167.27 g/mol, while the analog shares the same formula but differs in connectivity, leading to divergent physicochemical and reactivity profiles [1].

Scaffold Connectivity Medicinal Chemistry SAR Derivatization

Documented Role as a Key Intermediate in Patented LSD1 Inhibitor Chemical Series

The 2-(5-methylthiophen-2-yl)cyclopropyl substructure appears in multiple exemplified compounds within Medshine Discovery's granted US11433053 patent, where the thiophene-cyclopropyl-methanamine core is further elaborated into potent LSD1 inhibitors with IC₅₀ values of 50–75 nM and demonstrated cellular antiproliferative activity against NCI-H1417 (small cell lung cancer) cells [1][2]. The patent further discloses that compounds built on this scaffold exhibit favorable oral pharmacokinetic properties including good oral bioavailability, oral exposure, half-life, and clearance rate [2]. In contrast, simple cyclopropylamine building blocks lacking the 5-methylthiophene substitution are absent from this optimized patent series [1].

LSD1 KDM1A Epigenetics Oncology Patent Intermediate

Optimal Research and Procurement Application Scenarios for (2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine


Medicinal Chemistry: LSD1/KDM1A Inhibitor Lead Optimization Programs

This compound serves as a direct entry point into the Medshine Discovery LSD1 inhibitor chemical space disclosed in US11433053. Researchers can elaborate the primary amine via acylation, reductive amination, or sulfonylation to generate focused libraries around the patent-validated 2-(5-methylthiophen-2-yl)cyclopropyl scaffold, where elaborated derivatives have demonstrated LSD1 IC₅₀ values of 50–75 nM and antiproliferative activity against NCI-H1417 small cell lung cancer cells [1][2]. The ≥98% commercial purity ensures reliable starting material for parallel synthesis without additional purification .

GPCR Antagonist Development: AT1R/AT2R Modulator Synthesis

The 5-methylthiophen-2-yl (as opposed to 3-yl) substitution pattern on this building block has been shown to confer superior AT1R/AT2R antagonist potency (IC₅₀ 3.61 nM for 2-yl vs. 5.47 nM for 3-yl in elaborated piperazine derivatives from US11905274) [3]. Researchers pursuing angiotensin receptor modulators should preferentially select this building block to maximize target engagement in the AT1R/AT2R axis.

Chemical Biology: Arylcyclopropylamine (ACPA) Tool Compound Synthesis

The arylcyclopropylamine (ACPA) class is established as mechanism-based irreversible inhibitors of both monoamine oxidases (MAO A/B) and LSD1 [4]. This compound provides a pre-functionalized ACPA scaffold with the 5-methylthiophene aryl group already installed, bypassing the need for C-H borylation/cross-coupling sequences on cyclopropylamine itself, which typically require specialized Pd catalysis and can introduce regioisomeric mixtures [4]. The primary amine connectivity (cyclopropyl-CH₂NH₂) is critical for the irreversible inhibition mechanism, as it positions the amine for flavin cofactor attack following one-electron oxidation [4].

Procurement-Quality-Driven Synthesis: High-Purity Building Block for Multi-Step Campaigns

When planning multi-step synthetic sequences (e.g., amide coupling followed by Suzuki cross-coupling), the ≥98% purity specification of this compound offers a measurable advantage over the 95% purity typical of the N-cyclopropyl regioisomer (CAS 892570-80-8) . The 3-percentage-point purity differential reduces cumulative impurity carry-through, which is particularly critical in cross-coupling reactions where halide or boronic acid impurities can poison Pd catalysts and suppress yields .

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